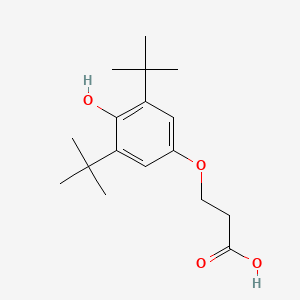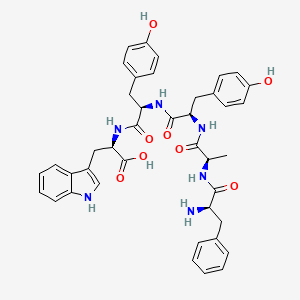![molecular formula C16H12Cl2N2O2 B12592312 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid CAS No. 875577-71-2](/img/structure/B12592312.png)
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the 2,4-dichlorophenyl group and the carboxylic acid functional group further enhances its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the alkylation of the indazole core with 2,4-dichlorobenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethyl-1H-imidazole: This compound shares the 2,4-dichlorophenyl group but has an imidazole core instead of an indazole core.
1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole: This compound features an azido group and an imidazole core, with similar antifungal activity.
N-(2,4-Dichlorophenyl)-1H-indazole-3-carboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
875577-71-2 |
|---|---|
Molekularformel |
C16H12Cl2N2O2 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
1-[1-(2,4-dichlorophenyl)ethyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9(11-7-6-10(17)8-13(11)18)20-14-5-3-2-4-12(14)15(19-20)16(21)22/h2-9H,1H3,(H,21,22) |
InChI-Schlüssel |
RQGZPGWKKBDKIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=CC=CC=C3C(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)

![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)

